6-Fluoroindoline-7-carbaldehyde
Overview
Description
6-Fluoroindoline-7-carbaldehyde is a fluorinated indole derivative, which is a significant subunit in many natural products and pharmacologically active compounds. The presence of a fluorine atom in the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindoline-7-carbaldehyde typically involves the electrophilic fluorination of indole derivatives. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The use of advanced fluorinating agents and controlled reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroindoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, amines, and various substituted indole derivatives .
Scientific Research Applications
6-Fluoroindoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoroindoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. For example, fluorinated indole derivatives have been shown to inhibit HIV-1 and CB2 cannabinoid receptors .
Comparison with Similar Compounds
- 4-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
Comparison: 6-Fluoroindoline-7-carbaldehyde is unique due to the specific position of the fluorine atom and the aldehyde functional group. This structural arrangement imparts distinct chemical and biological properties compared to other fluorinated indole derivatives. For instance, while 4-Fluoroindole and 5-Fluoroindole are also fluorinated, their reactivity and biological activities differ significantly due to the position of the fluorine atom .
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-7-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-8-2-1-6-3-4-11-9(6)7(8)5-12/h1-2,5,11H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHXHBENGTRGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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